molecular formula C12H17ClN4O6 B080680 N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride CAS No. 14455-27-7

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride

Cat. No.: B080680
CAS No.: 14455-27-7
M. Wt: 348.74 g/mol
InChI Key: VDVXDUOPLKVMMM-UHFFFAOYSA-N
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Description

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride is a chemical compound that features a lysine amino acid derivative with a 2,4-dinitrophenyl group attached to the nitrogen atom at the sixth position. This compound is often used in biochemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride typically involves the reaction of L-lysine with 2,4-dinitrofluorobenzene under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of lysine attacks the electron-deficient aromatic ring of 2,4-dinitrofluorobenzene, resulting in the formation of the dinitrophenyl derivative. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Substitution: The dinitrophenyl group can be substituted by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the dinitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common reagents include reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic or basic solutions are used to facilitate the hydrolysis reaction.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of lysine and 2,4-dinitrophenol.

Scientific Research Applications

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.

    Biology: Employed in the study of protein modifications and enzyme activities.

    Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.

    Industry: Utilized in the synthesis of various chemical intermediates and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.

    2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.

    N6-(2,4-Dinitrophenyl)-L-ornithine: Another amino acid derivative with similar properties.

Uniqueness

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride is unique due to its specific structure, which combines the reactivity of the dinitrophenyl group with the biological relevance of the lysine amino acid. This combination allows for targeted interactions with proteins and enzymes, making it a valuable tool in biochemical research.

Properties

IUPAC Name

2-amino-6-(2,4-dinitroanilino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O6.ClH/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22;/h4-5,7,9,14H,1-3,6,13H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVXDUOPLKVMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932331
Record name N~6~-(2,4-Dinitrophenyl)lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14455-27-7
Record name N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~-(2,4-Dinitrophenyl)lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-(2,4-dinitrophenyl)-L-lysine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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